Magnesium nitrate dihydrate

Description

Literature Review and Historical Context

Early Discoveries and Structural Characterization

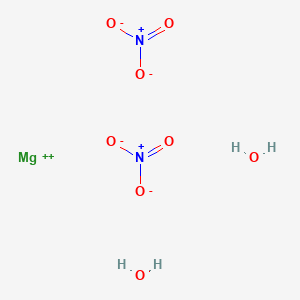

The recognition of magnesium nitrate dihydrate emerged alongside 19th-century advancements in inorganic chemistry. Initial reports identified nitromagnesite (Mg(NO₃)₂·6H₂O) as the primary natural form, but synthetic routes soon revealed the dihydrate's existence. Early 20th-century X-ray diffraction studies by Zachariasen (1963) laid the groundwork for understanding cationic coordination in hydrated nitrates, revealing that Mg²⁺ in Mg(NO₃)₂·2H₂O maintains an octahedral geometry with four water molecules and two nitrate ions.

Modern crystallographic analyses confirm that the dihydrate adopts a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 6.194 Å, b = 12.71 Å, and c = 6.6 Å. The structure features alternating layers of [Mg(H₂O)₄(NO₃)₂] complexes and interstitial water molecules, creating a hydrogen-bonded network that contributes to its stability below 100°C.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Mg(NO₃)₂·2H₂O | |

| Molar Mass | 184.35 g/mol | |

| Density | 1.450 g/cm³ | |

| Melting Point | 95–100°C (decomposes) | |

| Solubility (H₂O, 25°C) | 71.2 g/100 mL | |

| Crystal System | Monoclinic |

Evolution of Thermal Decomposition Studies

Thermal analysis techniques have revolutionized understanding of Mg(NO₃)₂·2H₂O's stability. Key findings include:

Dehydration Mechanism :

Kinetic Parameters :

Figure 1: Thermal Decomposition Pathway (Conceptual)

(Note: Imagery would depict sequential water loss and oxide formation, based on )

Key Advances in Hydration and Phase Behavior

The dihydrate's phase transitions are intricately linked to environmental humidity and temperature:

Hydration Dynamics :

Molten Salt Behavior :

Table 2: Phase Transition Temperatures

| Process | Temperature Range | Characteristics |

|---|---|---|

| Dehydration to anhydrous | 130–150°C | Endothermic (ΔH = +218 kJ/mol) |

| Melting | 95–100°C | Viscous liquid formation |

| Nitric acid azeotrope break | 120–180°C | 90% HNO₃ concentration achieved |

Properties

CAS No. |

15750-45-5 |

|---|---|

Molecular Formula |

H4MgN2O8 |

Molecular Weight |

184.35 g/mol |

IUPAC Name |

magnesium;dinitrate;dihydrate |

InChI |

InChI=1S/Mg.2NO3.2H2O/c;2*2-1(3)4;;/h;;;2*1H2/q+2;2*-1;; |

InChI Key |

CLMDNNLJBONLSV-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Mg+2] |

Synonyms |

Magnesium nitrate dihydrate. |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Fertilizer Production

Magnesium nitrate dihydrate is primarily utilized as a fertilizer due to its high solubility and ability to provide essential nutrients—magnesium and nitrogen—to plants. It is particularly beneficial for crops grown in magnesium-deficient soils, where it enhances chlorophyll production and enzyme activation. The typical formulation provides approximately 9.4% magnesium and 10.5% nitrogen .

Hydroponics and Greenhouse Cultivation

In hydroponics and greenhouse settings, magnesium nitrate is often blended with other fertilizers such as ammonium nitrate and potassium nitrate to create nutrient solutions that optimize plant growth . Its use in these environments allows for precise control over nutrient delivery, leading to improved crop yields.

Chemical Manufacturing

Dehydrating Agent

This compound serves as an effective dehydrating agent in the production of concentrated nitric acid. The compound undergoes thermal decomposition, releasing nitrogen oxides while yielding anhydrous magnesium nitrate . This reaction is crucial in various chemical processes where concentrated nitric acid is required.

Synthesis of Ammonium Nitrate

It is also involved in the synthesis of ammonium nitrate, a widely used fertilizer and explosive material. The reaction between magnesium nitrate and ammonia results in the formation of ammonium nitrate, which can be further processed for agricultural or industrial applications .

Energy Storage

Molten Salt Applications

Recent research has highlighted this compound's potential as a medium-temperature energy storage material in solar thermal power generation. Studies indicate that it can effectively store heat due to its phase change properties during dehydration . This application is particularly significant for enhancing the efficiency of solar energy systems.

Analytical Chemistry

Reagent in Analytical Procedures

In analytical chemistry, this compound is utilized as a reagent for the determination of phosphates and sulfates. Its ability to form insoluble precipitates with these anions makes it valuable for quantitative analysis, aiding in environmental monitoring and quality control processes .

Industrial Applications

Ceramics and Refractories

This compound is used in the production of magnesium oxide and magnesium-containing ceramics. Upon thermal decomposition, it produces magnesium oxide, which is known for its high melting point and resistance to chemical attack . This property makes it suitable for use in refractory materials employed in high-temperature industrial processes.

Surface Treatments

Solutions of magnesium nitrate can be applied for surface treatments on magnesium alloys to enhance corrosion resistance and wear properties. The interaction between the solution and the alloy surface forms protective coatings that improve durability .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Agriculture | Fertilizer for magnesium-deficient soils; used in hydroponics and greenhouse cultivation. |

| Chemical Manufacturing | Dehydrating agent for nitric acid production; involved in ammonium nitrate synthesis. |

| Energy Storage | Medium-temperature energy storage material in solar thermal power systems. |

| Analytical Chemistry | Reagent for phosphate and sulfate determination; useful in environmental monitoring. |

| Industrial Uses | Production of ceramics and refractories; surface treatment for corrosion resistance on alloys. |

Case Studies

- Hydroponic Systems : A study conducted on hydroponic lettuce cultivation demonstrated that using this compound significantly increased growth rates compared to traditional fertilizers lacking magnesium .

- Solar Thermal Energy Storage : Research published on the thermodynamic properties of magnesium nitrate-based molten salts showed promising results for their application in solar thermal energy systems, indicating efficient heat retention capabilities at medium temperatures .

- Corrosion Resistance Enhancement : An investigation into surface treatments using magnesium nitrate solutions revealed improved corrosion resistance in treated magnesium alloys under various environmental conditions, showcasing its industrial relevance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

The hexahydrate is the most prevalent form of magnesium nitrate, with a molar mass of 256.41 g/mol and a lower melting point (88.9°C) compared to the dihydrate. It decomposes at 400°C, requiring prolonged heating to transition into the dihydrate and ultimately anhydrous Mg(NO₃)₂ . Both forms share applications in agriculture and industry, but the hexahydrate’s higher water content limits its use in moisture-sensitive processes .

| Property | Magnesium Nitrate Dihydrate | Magnesium Nitrate Hexahydrate |

|---|---|---|

| Molar Mass (g/mol) | 184.35 | 256.41 |

| Density (g/cm³) | 2.0256 | 1.464 |

| Melting Point (°C) | 129 | 88.9 |

| Decomposition Temperature (°C) | 330 | 400 |

| Solubility in Water (20°C) | 42 g/100 mL | 125 g/100 mL |

| Key Applications | Pyrotechnics, desiccants | Fertilizers, catalysts |

Magnesium Sulfate Dihydrate (MgSO₄·2H₂O)

Magnesium sulfate dihydrate (e.g., synthetic kieserite) is another hydrated magnesium salt but differs in anion composition. It has a higher thermal stability, decomposing above 200°C, and is primarily used in agriculture (as a magnesium supplement) and medicine (e.g., Epsom salts). Unlike this compound, it is less hygroscopic and non-combustible .

Calcium Sulfate Dihydrate (CaSO₄·2H₂O)

Commonly known as gypsum, calcium sulfate dihydrate is structurally analogous but contains calcium instead of magnesium. It has a lower solubility in water (0.24 g/100 mL) and is widely used in construction (e.g., drywall) and soil conditioning. Its nitrate impurity content is negligible (<0.002%), making it safer for environmental applications compared to nitrate-containing compounds .

Magnesium Oxalate Dihydrate (MgC₂O₄·2H₂O)

This lab-specific compound is sparingly soluble in water and thermally decomposes to MgO at ~300°C.

Key Research Findings

- Thermal Behavior: this compound acts as a transitional phase during the dehydration of the hexahydrate. Its decomposition pathway involves a liquid-solid reaction, forming anhydrous Mg(NO₃)₂ at 130°C, followed by oxide formation above 330°C .

- Environmental Impact : Magnesium nitrate exhibits low aquatic toxicity (LD₅₀ = 5,440 mg/kg in rats), contrasting with calcium nitrate, which poses higher risks due to nitrate leaching .

- Industrial Utility : The dihydrate’s moderate solubility and dehydrating capacity make it preferable over magnesium sulfate dihydrate in explosives and desiccant formulations .

Q & A

Basic Research Questions

Q. How can researchers prepare standardized aqueous solutions of magnesium nitrate dihydrate (Mg(NO₃)₂·2H₂O) for analytical applications?

- Methodological Answer : Dissolve a precisely weighed mass of Mg(NO₃)₂·2H₂O in distilled water using a calibrated volumetric flask. For example, to prepare a 1000 mg/L Mg²⁺ solution, calculate the required mass based on the molar mass of the dihydrate (184.35 g/mol). Adjust for purity and verify stability; diluted solutions may require daily preparation due to hydrolysis or hydration changes .

Q. What analytical techniques differentiate this compound from its hexahydrate (Mg(NO₃)₂·6H₂O) or anhydrous forms?

- Methodological Answer : Use thermogravimetric analysis (TGA) to track mass loss during dehydration. For Mg(NO₃)₂·2H₂O, expect distinct mass loss steps at ~130°C (dihydrate → anhydrous) versus ~89°C (hexahydrate → dihydrate). X-ray diffraction (XRD) can also distinguish crystal structures, as dihydrate and hexahydrate exhibit unique lattice parameters (e.g., monoclinic vs. hexagonal systems) .

Q. How can this compound be quantified in mixed-salt systems?

- Methodological Answer : Employ inductively coupled plasma optical emission spectroscopy (ICP-OES) or atomic absorption (AA) to measure Mg²⁺ concentration. For nitrate quantification, ion chromatography or UV-Vis spectrophotometry (after derivatization) is recommended. Calibrate with standard solutions prepared from certified reference materials .

Advanced Research Questions

Q. What experimental approaches characterize the phase transitions and eutectic behavior of this compound in binary salt-water systems?

- Methodological Answer : Construct phase diagrams using differential scanning calorimetry (DSC) and solubility measurements. For Mg(NO₃)₂·2H₂O, identify eutectic points (e.g., 67% Mg(NO₃)₂ at 50°C with hexahydrate) and peritectic transitions. Monitor temperature-concentration gradients to map metastable phases .

Q. What mechanistic insights explain the thermal decomposition pathway of this compound to anhydrous Mg(NO₃)₂?

- Methodological Answer : Under programmed heating, Mg(NO₃)₂·2H₂O melts at ~130°C, followed by dehydration to anhydrous Mg(NO₃)₂ via a liquid-solid reaction. Kinetic studies using TGA-DSC coupled with mass spectrometry reveal H₂O release profiles. Thermodynamic calculations (e.g., Gibbs free energy) confirm spontaneity above 168°C .

Q. How does the hydration state of magnesium nitrate influence its reactivity as a precursor in doped oxide nanoparticle synthesis?

- Methodological Answer : The dihydrate’s lower water content reduces residual hydroxyl groups during calcination, improving crystallinity in materials like Mg-doped CuCrO₂. Optimize precursor solutions by adjusting solvent polarity (e.g., 2-methoxyethanol) and annealing temperatures to control dopant distribution .

Q. How can contradictions in reported thermal decomposition data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. Replicate experiments under inert atmospheres to minimize oxidation. Cross-validate with in-situ XRD to correlate mass loss (TGA) with crystallographic phase changes. Address humidity effects by pre-drying samples .

Q. What protocols assess the hygroscopic stability of this compound under varying humidity conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.